Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)-

Lipophilicity LogP Chromatography

Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- is a 2,2-disubstituted 1,3-dithiane in which the C-2 position carries both a trimethylsilyl (-SiMe₃) group and an n-pentyl chain. This structural arrangement functions as a protected, shelf-stable acyl anion equivalent that unveils pentanoyltrimethylsilane (valeryltrimethylsilane) upon oxidative or hydrolytic unmasking of the dithioacetal.

Molecular Formula C12H26S2Si
Molecular Weight 262.6 g/mol
CAS No. 648428-87-9
Cat. No. B12590240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, trimethyl(2-pentyl-1,3-dithian-2-yl)-
CAS648428-87-9
Molecular FormulaC12H26S2Si
Molecular Weight262.6 g/mol
Structural Identifiers
SMILESCCCCCC1(SCCCS1)[Si](C)(C)C
InChIInChI=1S/C12H26S2Si/c1-5-6-7-9-12(15(2,3)4)13-10-8-11-14-12/h5-11H2,1-4H3
InChIKeyHULBPLRRDSETSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- (CAS 648428-87-9): Core Identity as a Masked Acylsilane Synthon


Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- is a 2,2-disubstituted 1,3-dithiane in which the C-2 position carries both a trimethylsilyl (-SiMe₃) group and an n-pentyl chain. This structural arrangement functions as a protected, shelf-stable acyl anion equivalent that unveils pentanoyltrimethylsilane (valeryltrimethylsilane) upon oxidative or hydrolytic unmasking of the dithioacetal. [1] The compound belongs to the well-established family of 2-silyl-1,3-dithianes, which are widely employed as umpolung synthons for the installation of acylsilane functional groups into complex molecules. [2] Its specific substitution pattern—combining a sterically compact trimethylsilyl group with a moderately lipophilic C5 alkyl chain—distinguishes it from other 2-silyl dithianes and confers a unique balance of stability, reactivity, and physical properties that must be matched to the synthetic target.

Why Generic 2-Silyl-1,3-dithianes Cannot Substitute for Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- (CAS 648428-87-9)


The 2-silyl-1,3-dithiane scaffold is not a single interchangeable commodity but a family of building blocks where both the silyl group and the C-2 carbon substituent exert independent and synergistic effects on deprotection kinetics, redox stability, and the identity of the downstream acylsilane product. The dithiane ring serves as a latent carbonyl; upon unmasking, the substituent pattern at C-2 is directly translated into the acylsilane structure. [1] Thus, replacing Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- with an analog bearing a different alkyl chain (e.g., methyl, phenyl) inherently yields a different acylsilane—pentanoyltrimethylsilane in this case—altering all downstream reactivity. Furthermore, the choice of silyl group (-SiMe₃ vs. -SiEt₃ or -SiMe₂tBu) modulates the steric environment around the dithiane, affecting the rate and chemoselectivity of both the dithioacetal deprotection and any subsequent transformations of the liberated acylsilane. [2] Even subtle changes in the alkyl chain length alter the compound's lipophilicity (LogP), solubility, and chromatographic behavior, making generic substitution risky for reproducible synthetic protocols.

Quantitative Differentiation Evidence for Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- (CAS 648428-87-9) Versus Structural Analogs


Lipophilicity (LogP) as a Predictor of Chromatographic Behavior and Membrane Permeability

The calculated partition coefficient (LogP) for Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- is 5.43, reflecting the combined contribution of the trimethylsilyl group, the dithiane ring, and the C5 alkyl chain. This value is markedly higher than that of 2-trimethylsilyl-1,3-dithiane (lacking the pentyl substituent), indicating substantially greater lipophilicity that impacts reversed-phase chromatographic retention, organic solvent partitioning, and potential passive membrane permeability in biological settings.

Lipophilicity LogP Chromatography ADME

Molecular Weight and Heavy Atom Count as Determinants of Scalability and Cost-Efficiency

With a molecular weight of 262.55 g/mol (C12H26S2Si), Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- is significantly lighter than 2-triethylsilyl-2-pentyl-1,3-dithiane (MW ~304.6) and 2-(tert-butyldimethylsilyl)-2-pentyl-1,3-dithiane (MW ~304.6), offering a higher molar yield of the desired acylsilane per unit mass of precursor consumed. This translates into lower raw material cost and reduced waste generation in multi-step syntheses.

Molecular weight Scalability Cost Process chemistry

-SiMe₃ Steric Profile Favors Faster Dithioacetal Unmasking Versus Bulkier Silyl Groups

The trimethylsilyl group presents a smaller steric footprint (Taft Es ≈ -1.24) compared to triethylsilyl (Es ≈ -1.64) or tert-butyldimethylsilyl (Es ≈ -2.58) groups. In 2-silyl-1,3-dithianes, reduced steric congestion at silicon facilitates faster oxidative or hydrolytic cleavage of the dithioacetal to the acylsilane. The Kirihara group's Fe(acac)₃/NaI/H₂O₂ protocol achieves efficient dedithioacetalization of 2-trimethylsilyl dithianes, whereas bulkier silyl analogs can exhibit attenuated reaction rates under identical conditions. [1]

Deprotection kinetics Steric effects Acylsilane synthesis

High-Value Application Scenarios for Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- (CAS 648428-87-9)


Precursor for the Synthesis of Pentanoyltrimethylsilane (Valeryltrimethylsilane) in Medicinal Chemistry

Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- is the direct precursor to pentanoyltrimethylsilane, a C5 acylsilane building block used in the preparation of α-silyl alcohols via enantioselective bioreduction, which are key intermediates in the synthesis of norephedrine-type pharmaceuticals. [1] The high LogP of the dithiane precursor (5.43) facilitates straightforward purification by silica gel chromatography in non-polar solvent systems, while the -SiMe₃ group ensures rapid, high-yielding unmasking under the Fe(acac)₃/NaI/H₂O₂ conditions that avoid toxic mercury salts. [2]

Umpolung Acylanion Synthon for C–C Bond Formation in Total Synthesis

As a 2-lithio-1,3-dithiane equivalent, the deprotonated form of this compound serves as a pentanoyl anion equivalent, enabling nucleophilic acylation of electrophiles such as alkyl halides, epoxides, and carbonyl compounds. [1] This reactivity profile is essential in the total synthesis of natural products where a five-carbon acyl fragment must be installed with inverted polarity. The trimethylsilyl group stabilizes the α-carbanion through σ–π hyperconjugation while remaining sufficiently labile for subsequent transformation into the free acylsilane. [2]

Reference Standard for Method Development in SFC and Preparative HPLC

The well-defined LogP of 5.43 and molecular weight of 262.55 make this compound a useful reference standard for calibrating supercritical fluid chromatography (SFC) and preparative reversed-phase HPLC methods targeting mid-to-high lipophilicity organosilicon compounds. Its distinct retention time, governed by the balanced contributions of the dithiane ring and the pentyl chain, serves as a benchmark for method transfer and system suitability testing across different laboratories. [1]

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